Dimethyl(methylthio)sulfonium tetrafluoroborate
Overview
Description
Dimethyl(methylthio)sulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C3H9BF4S2. It is a white to almost white crystalline solid that is used in various chemical reactions and research applications. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(methylthio)sulfonium tetrafluoroborate can be synthesized through the reaction of dimethyl sulfide with methyl trifluoromethanesulfonate in the presence of tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)2S+CH3SO3CF3+HBF4→(CH3)2S+(CH3)BF4−
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(methylthio)sulfonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dimethyl sulfide and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and other reduced sulfur compounds.
Substitution: Various substituted organosulfur compounds depending on the nucleophile used
Scientific Research Applications
Dimethyl(methylthio)sulfonium tetrafluoroborate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of dimethyl(methylthio)sulfonium tetrafluoroborate involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium tetrafluoroborate: Similar in structure but with three methyl groups attached to the sulfur atom.
Dimethylsulfoxonium tetrafluoroborate: Contains an oxygen atom bonded to the sulfur, resulting in different reactivity.
Dimethylsulfonium iodide: Similar in structure but with iodide as the counterion instead of tetrafluoroborate.
Uniqueness
Dimethyl(methylthio)sulfonium tetrafluoroborate is unique due to its specific combination of methylthio and tetrafluoroborate groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOXKXNWLQGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CS[S+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371847 | |
Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-67-7 | |
Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(methylthio)sulfonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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